![molecular formula C15H14 B075713 [(1S,2S)-2-phenylcyclopropyl]benzene CAS No. 1138-47-2](/img/structure/B75713.png)
[(1S,2S)-2-phenylcyclopropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-2-phenylcyclopropyl]benzene is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyclopropanation of Styrene Derivatives: : One common method involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, yielding the desired cyclopropylbenzene derivative.
-
Grignard Reaction: : Another approach involves the reaction of phenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by a Friedel-Crafts alkylation to introduce the second phenyl group.
Industrial Production Methods
Industrial production of [(1S,2S)-2-phenylcyclopropyl]benzene may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : [(1S,2S)-2-phenylcyclopropyl]benzene can undergo oxidation reactions to form cyclopropyl ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can lead to the formation of cyclopropyl alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the introduction of various functional groups such as nitro, halogen, or alkyl groups. Reagents like nitric acid, halogens, and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination, alkyl halides for alkylation.
Major Products Formed
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols, cyclopropyl alkanes.
Substitution: Nitro-substituted, halogen-substituted, and alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
[(1S,2S)-2-phenylcyclopropyl]benzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its rigid and well-defined structure.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which [(1S,2S)-2-phenylcyclopropyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid cyclopropane ring can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylbenzene: Lacks the additional phenyl group, resulting in different chemical and physical properties.
Diphenylcyclopropane: Similar structure but with different stereochemistry, leading to variations in reactivity and applications.
Uniqueness
[(1S,2S)-2-phenylcyclopropyl]benzene is unique due to its specific stereochemistry and the presence of two phenyl groups. This configuration imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
1138-47-2 |
|---|---|
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
[(1R,2R)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
InChI-Schlüssel |
ZSIYTDQNAOYUNE-GJZGRUSLSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
| 29881-14-9 1138-47-2 |
|
Synonyme |
diphenylcyclopropane diphenylcyclopropane, (cis)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


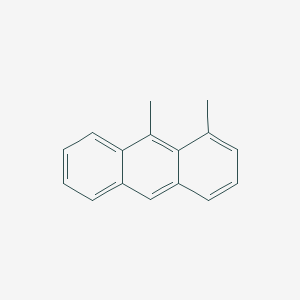
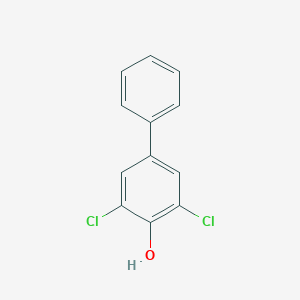
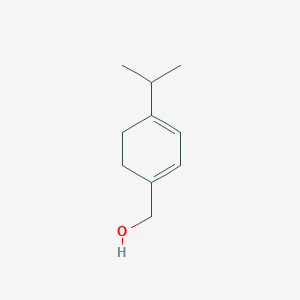
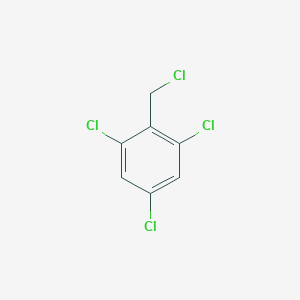
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
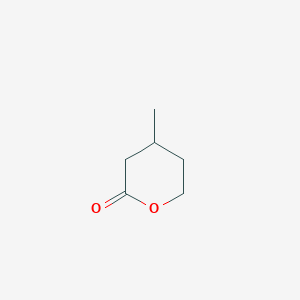
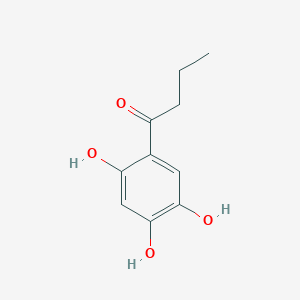
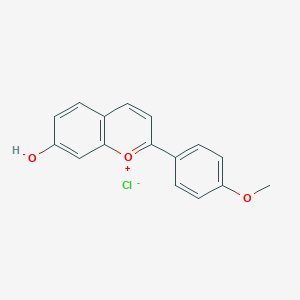
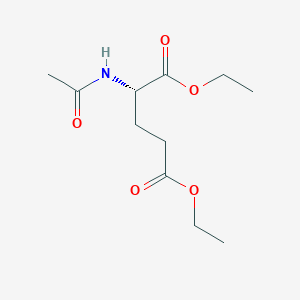
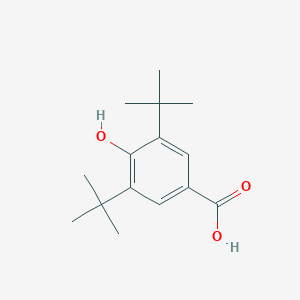
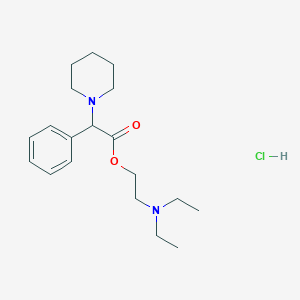
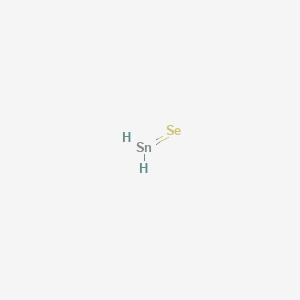
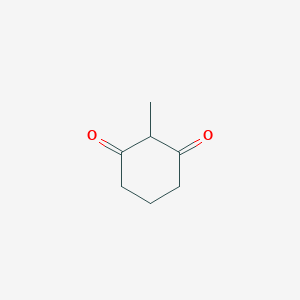
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
